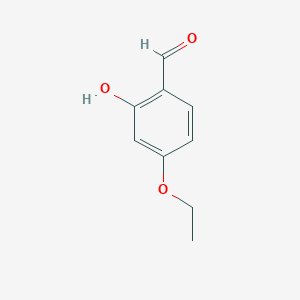

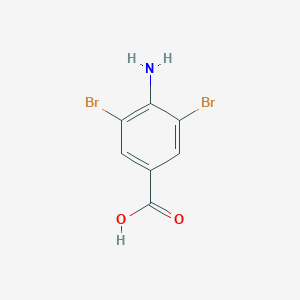

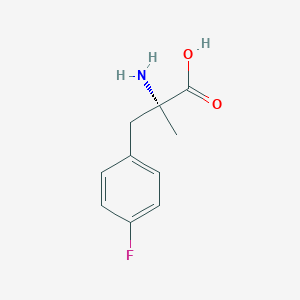

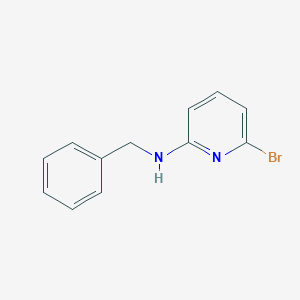

1H-苯并三唑-6-甲胺

货号 B112681

CAS 编号:

496841-88-4

分子量: 236.24 g/mol

InChI 键: HFJXZTKRHRFTPK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

1. Construction of Pharmacologically Important Heterocyclic Skeletons

- Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for the construction of pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it has shown potential in the synthesis of diverse pharmacologically important heterocyclic skeletons .

2. Photocatalytic Transformations

- Application : Benzotriazoles, including 1H-benzotriazole, are subjected to photocatalytic degradation under UV-irradiated TiO2 .

- Method : The photocatalytic process activated by UV-irradiated TiO2 is used to abate 1H-benzotriazole and its derivatives .

- Results : Under the adopted experimental conditions, all the studied substrates were rapidly photocatalytically transformed and mineralized .

3. Synthesis and Antimicrobial Activity

- Application : 1H-Benzotriazole derivatives exhibit notable antimicrobial and antifungal activities.

- Method : 1- (1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives show varying degrees of antibacterial and antifungal effectiveness.

- Results : These derivatives have shown to be effective against certain bacterial and fungal strains.

4. Corrosion Inhibition

- Application : Benzotriazole is widely used as a corrosion inhibitor. It forms a stable coordination compound on a copper surface and behaves as a corrosion inhibitor .

- Method : The compound can be applied to the surface of the material (such as copper) to prevent corrosion .

- Results : The application of benzotriazole significantly reduces the rate of corrosion, thereby extending the lifespan of the material .

5. Synthesis of Other Chemical Compounds

- Application : Benzotriazole can be used in the synthesis of other chemical compounds. It can easily be introduced into a molecule by a variety of reactions .

- Method : The compound is added to the reaction mixture, activating it toward numerous transformations .

- Results : This method has shown potential in the synthesis of diverse chemical compounds .

6. Vacuum Ultraviolet Degradation

- Application : Benzotriazoles, including 1H-benzotriazole, can be degraded using a vacuum ultraviolet (VUV) device emitting 185 + 254 nm (VUV/UV-C) irradiation .

- Method : The degradation of 1H-benzotriazole is performed by a customized VUV device .

- Results : The degradation of 1H-benzotriazole presented an apparent rate constant reached 8.17 × 10 −4 s −1 . The incomplete degradation products presented higher toxicities than 1H-BT, and a further mineralization reduced their toxicities .

安全和危害

属性

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

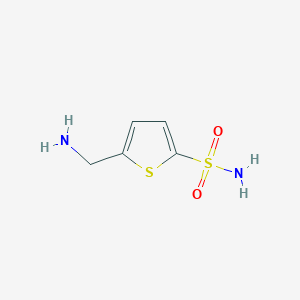

5-(Aminomethyl)thiophene-2-sulfonamide

408352-66-9

4-Amino-3,5-dibromobenzoic acid

4123-72-2

3-Amino-3-(2,3-dimethylphenyl)propanoic acid

412925-12-3

![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)